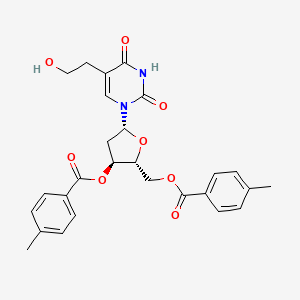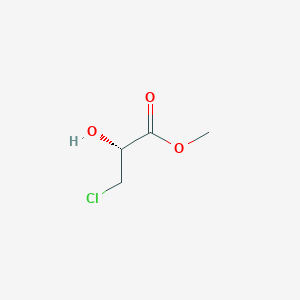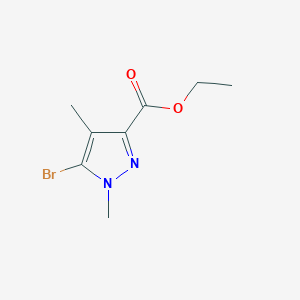
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1707370-05-5. It has a molecular weight of 247.09 . The IUPAC name for this compound is ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate .
Synthesis Analysis
Pyrazole nucleus, which is a part of the compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
-
Medicinal Chemistry and Drug Discovery
- Pyrazole derivatives have been found to exhibit a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrazole derivatives have shown promising results in preclinical and clinical trials .
-
Agrochemistry
- Pyrazole derivatives are also used in agrochemistry, likely due to their diverse biological activities .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by testing its effectiveness as a pesticide or herbicide .
- The outcomes of these studies would be measured in terms of the compound’s effectiveness at controlling pests or weeds .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazole derivatives can act as ligands in coordination chemistry and organometallic chemistry .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of a coordination complex or organometallic compound .
- The outcomes of these studies would be measured in terms of the properties of the resulting complex or compound .
-
Synthesis of 1,4’-bipyrazoles
- Pyrazole derivatives can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of 1,4’-bipyrazoles .
- The outcomes of these studies would be measured in terms of the properties of the resulting 1,4’-bipyrazoles .
-
Synthesis of Biologically Active Compounds
- Pyrazole derivatives can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of the desired biologically active compound .
- The outcomes of these studies would be measured in terms of the properties and biological activity of the resulting compound .
-
Antiviral Agents
- Pyrazole derivatives have been reported as antiviral agents .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by testing its antiviral activity using in vitro and in vivo models .
- The outcomes of these studies would be measured in terms of the compound’s effectiveness at inhibiting viral activity .
-
Synthesis of Indole Derivatives
- Pyrazole derivatives can be used as starting materials in the synthesis of indole derivatives .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of indole derivatives .
- The outcomes of these studies would be measured in terms of the properties of the resulting indole derivatives .
-
Green Synthesis
- Pyrazole derivatives can also be used in green synthesis processes .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative using environmentally friendly methods .
- The outcomes of these studies would be measured in terms of the efficiency and environmental impact of the synthesis process .
-
Synthesis of Bioactive Chemicals
- Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of the desired bioactive compound .
- The outcomes of these studies would be measured in terms of the properties and biological activity of the resulting compound .
Safety And Hazards
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIJBIZPZMFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



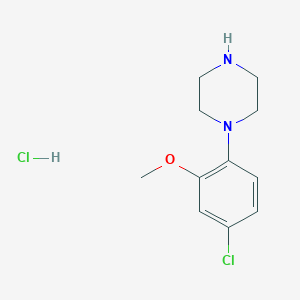
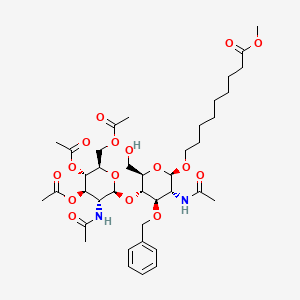
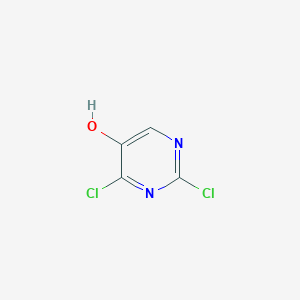
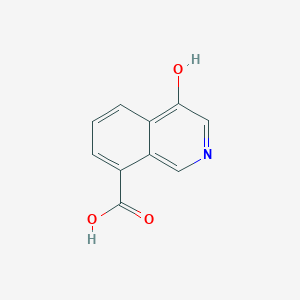
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
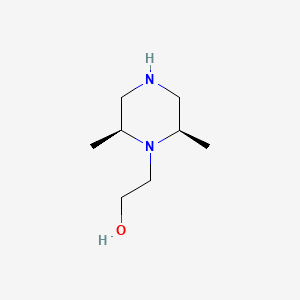
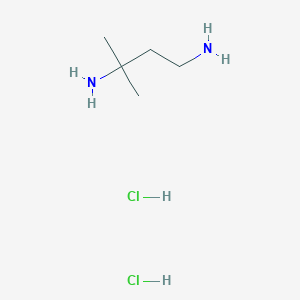
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
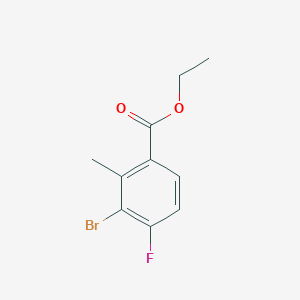
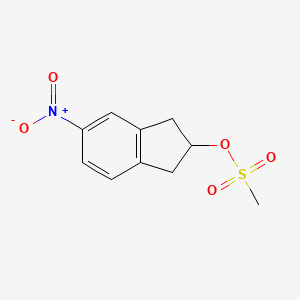
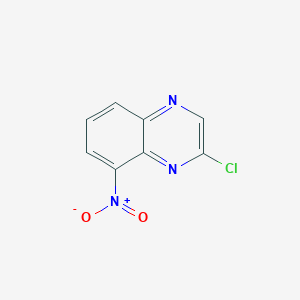
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)
